
Ethyl succinyl chloride
Overview
Description
Ethyl succinyl chloride is an organic compound with the molecular formula C6H8Cl2O2. It is a derivative of succinic acid, where one of the carboxyl groups is converted into an ethyl ester and the other into an acid chloride. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl succinyl chloride can be synthesized through several methods. One common method involves the reaction of monoethyl succinate with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride is added dropwise to monoethyl succinate, and the mixture is heated until the reaction is complete. The product is then purified by distillation under reduced pressure.
Industrial Production Methods
In industrial settings, the production of monoethylsuccinic chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl succinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form monoethyl succinate and hydrochloric acid.
Reduction: It can be reduced to monoethyl succinate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of monoethylsuccinic chloride from monoethyl succinate.
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions.
Lithium Aluminum Hydride: Used in reduction reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Monoethyl Succinate: Formed from hydrolysis and reduction reactions.
Scientific Research Applications
Pharmaceutical Applications
Ethyl succinyl chloride is utilized in the pharmaceutical industry primarily as an acylating agent. Its ability to introduce succinyl groups into organic molecules makes it valuable for synthesizing various bioactive compounds.
- Synthesis of Heterocyclic Compounds : ESC is used to acylate amines and alcohols, facilitating the formation of nitrogen-containing heterocycles, which are crucial in medicinal chemistry due to their diverse biological activities such as antifungal, antibacterial, and anticancer properties .
- Drug Development : It serves as a precursor in the synthesis of various pharmaceuticals. For instance, it has been involved in the synthesis of novel compounds that exhibit significant biological activities, including anti-inflammatory and antidiabetic effects .
Material Science
In material science, this compound plays a role in polymer chemistry.
- Polymer Modification : ESC is used to modify poly(butylene succinate) (PBS) to enhance its mechanical properties and thermal stability. Studies have shown that incorporating ESC into PBS composites can improve their tensile strength and elasticity .
- Composite Materials : Research indicates that ESC can be utilized to create cellulose nanocrystal-reinforced composite fibers. This application demonstrates ESC's potential in developing materials with improved performance characteristics for industrial applications .
Organic Synthesis
This compound is a versatile reagent in organic synthesis:
- Friedel-Crafts Acylation : It can undergo Friedel-Crafts acylation reactions, allowing for the introduction of acyl groups into aromatic systems. This reaction pathway is significant for synthesizing complex organic molecules and intermediates used in various chemical industries .
- Synthesis of Esters and Amides : ESC can react with alcohols and amines to form esters and amides, respectively. These reactions are fundamental in creating a wide range of organic compounds used in flavors, fragrances, and other specialty chemicals .
Case Study 1: Synthesis of Anticancer Agents
In a study focused on developing new anticancer agents, researchers employed this compound to synthesize a series of substituted heterocycles. The resulting compounds exhibited promising activity against cancer cell lines, highlighting ESC's utility in drug discovery .
Case Study 2: Polymer Enhancement
A research project investigated the incorporation of this compound into poly(butylene succinate) matrices. The study reported enhanced mechanical properties and thermal stability of the resulting composites compared to unmodified PBS, indicating potential applications in biodegradable materials for packaging and other uses .
Mechanism of Action
The mechanism of action of monoethylsuccinic chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in drug development, it may be used to modify active pharmaceutical ingredients to enhance their properties .
Comparison with Similar Compounds
Similar Compounds
Monoethylsuccinate: Similar structure but lacks the acid chloride functionality.
Succinic Anhydride: Another derivative of succinic acid with different reactivity.
Ethylsuccinyl Chloride: Similar compound with slight structural differences.
Uniqueness
Ethyl succinyl chloride is unique due to its dual functionality as both an ester and an acid chloride. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Biological Activity
Ethyl succinyl chloride (ESC), a derivative of succinic acid, is recognized for its role as a versatile acylating agent in organic synthesis and as an important intermediate in the pharmaceutical industry. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₉ClO₃
- Molecular Weight : 164.587 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 207.8 °C
- Flash Point : 84.4 °C
This compound functions primarily as an acylating agent, facilitating the introduction of acyl groups into various substrates. This property is significant in the synthesis of bioactive compounds, particularly in medicinal chemistry where it is used to modify heterocyclic compounds that exhibit biological activity.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of ethyl chloride, which shares structural similarities with this compound. The research demonstrated a significant reduction in bacterial counts when using ethyl chloride against various pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The results indicated a 57.3% reduction in bacterial viability, suggesting potential applications for ESC in infection control measures .
1. Pharmaceutical Intermediates
This compound is utilized in the synthesis of erythromycin derivatives, which are macrolide antibiotics known for their efficacy against a range of bacterial infections while minimizing gastrointestinal side effects . The acylation process enhances the therapeutic profile of these compounds.
2. Heterocyclic Compound Modification
Research indicates that ESC can effectively introduce functional groups into heterocyclic compounds, enhancing their biological activities such as anti-inflammatory and antimicrobial properties. For instance, it has been employed in the synthesis of γ-keto esters from 2-aryloxypyridines, which are known for their diverse biological activities .
Research Findings
A comparative study assessed the reactivity of this compound against other acylating agents like ethyl chlorooxoacetate. The findings revealed that while ESC is less reactive than some alternatives, it successfully facilitated the formation of desired products under specific conditions, demonstrating its utility in synthetic organic chemistry .
Table: Summary of Biological Activities Associated with this compound
Q & A
Q. What are the established laboratory-scale synthesis protocols for ethyl succinyl chloride, and how do reaction conditions influence yield and purity?
This compound is typically synthesized via the reaction of monoethyl succinate with thionyl chloride (SOCl₂) under controlled reflux conditions (40–45°C) . Advanced methods include using trimethylsilyl (TMS)-diazomethane in acetonitrile with hydrogen bromide (HBr) as a catalyst, achieving ~64% yield after purification . Key factors affecting yield include:
- Reagent stoichiometry : Excess SOCl₂ ensures complete conversion of monoethyl succinate.
- Solvent choice : Benzene or acetonitrile minimizes side reactions.
- Temperature control : Reflux at 40–45°C prevents decomposition .
Purification via recrystallization (e.g., ethyl alcohol) or vacuum distillation is critical for high-purity products (>94%) .
Q. How can researchers validate the identity and purity of this compound using spectroscopic and chromatographic techniques?
- NMR spectroscopy : Confirm the structure using characteristic peaks for ester (δ 1.2–1.4 ppm for CH₃) and acyl chloride (δ 170–180 ppm for C=O in ¹³C NMR) .
- GC-MS : Detect trace impurities (e.g., residual thionyl chloride) with retention time alignment against standards .
- Physical properties : Compare observed density (1.155 g/mL) and refractive index (n²⁰/D 1.437) with literature values .
- Titration : Quantify active chloride content via argentometric methods .
Q. What strategies are recommended for synthesizing and characterizing derivatives of this compound in pharmaceutical research?
Derivatives like 5-benzyl-3-furanmethanol (Fenbufen precursor) are synthesized via nucleophilic substitution or coupling reactions . For example:
- Step 1 : React this compound with p-chloro aniline in benzene to form N-phenyl-substituted succinamide .
- Step 2 : Characterize derivatives using HPLC (C18 column, acetonitrile/water mobile phase) and FTIR (amide I band at 1650 cm⁻¹) .
- Biological evaluation : Assess cytotoxicity via MTT assays, noting synergies with aspirin derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of HCl gas released during synthesis .
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and acid-resistant lab coats.
- Storage : Keep at 2–8°C in airtight containers under argon to prevent hydrolysis .
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How can researchers optimize reaction conditions to mitigate low yields in this compound synthesis?
- Catalyst screening : Replace HBr with Lewis acids (e.g., AlCl₃) to enhance acylation efficiency .
- Solvent optimization : Use dichloromethane for faster HCl gas evolution .
- In-situ monitoring : Track reaction progress via FTIR (disappearance of succinate C=O at 1700 cm⁻¹) .
Contradictory yield data (e.g., 64% vs. 94%) often arise from differences in purification methods, emphasizing the need for standardized protocols .
Q. What analytical challenges arise when quantifying this compound in complex mixtures, and how are they resolved?
- Matrix interference : In ester-rich samples (e.g., wine), use GC-MS with selective ion monitoring (SIM) to distinguish this compound (m/z 154.97) from co-eluting esters .
- Hydrolysis mitigation : Add anhydrous MgSO₄ to samples to prevent degradation during analysis .
Q. How should researchers address contradictions in reported physicochemical properties of this compound?
Discrepancies in boiling points (e.g., 88–90°C/11 mmHg vs. 192–193°C) may stem from impurities or measurement techniques. Validate data via:
- DSC/TGA : Determine decomposition temperatures under inert atmospheres .
- Collaborative studies : Cross-reference results with independent labs using identical protocols .
Q. What cross-disciplinary applications of this compound exist beyond organic synthesis?
- Pharmaceuticals : As a prodrug linker (e.g., colon-targeted drug delivery via succinate esters) .
- Materials science : Functionalize polymers via acyl chloride-mediated grafting .
Q. What are the stability profiles of this compound under varying storage conditions?
- Hydrolysis : Degrades in humid environments to succinic acid derivatives; stability improves at <6°C and <5% relative humidity .
- Light sensitivity : Store in amber vials to prevent photolytic decomposition .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
The electron-withdrawing ester group activates the acyl chloride toward nucleophiles (e.g., amines, alcohols). Reaction mechanisms involve:
- Step 1 : Nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.
- Step 2 : Elimination of chloride, stabilized by resonance with the adjacent ester group .
Kinetic studies using stopped-flow techniques reveal second-order dependence on amine concentration in aprotic solvents .
Properties
IUPAC Name |
2-ethylbutanedioyl dichloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-4(6(8)10)3-5(7)9/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKCVVFQGHCLIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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